Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester
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Overview
Description
Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester is a chemical compound with the molecular formula C10H9F3INO2 and a molecular weight of 359.09 g/mol . This compound is known for its unique structure, which includes an iodine atom and a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester typically involves the reaction of 2-iodo-4-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include iodinated phenyl derivatives.
Reduction: Products include deiodinated phenyl derivatives.
Scientific Research Applications
Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The iodine atom and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and exert specific effects depending on the context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, ethyl ester: Similar structure but lacks the iodine atom.
Carbamic acid, phenyl-, ethyl ester: Lacks both the iodine atom and the trifluoromethyl group.
Carbamic acid, N-[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethoxy]ethyl]-, 1,1-dimethylethyl ester: Contains additional functional groups and a more complex structure.
Uniqueness
The presence of both an iodine atom and a trifluoromethyl group in carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester makes it unique compared to similar compounds.
Properties
Molecular Formula |
C10H9F3INO2 |
---|---|
Molecular Weight |
359.08 g/mol |
IUPAC Name |
ethyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H9F3INO2/c1-2-17-9(16)15-8-4-3-6(5-7(8)14)10(11,12)13/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
SJMSKXVYSNTPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I |
Origin of Product |
United States |
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